3-(2-Chlorophenyl)azetidine hydrochloride
Overview
Description
3-(2-Chlorophenyl)azetidine hydrochloride is a chemical compound with the molecular formula C9H11Cl2N It belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorophenyl)azetidine hydrochloride typically involves the reaction of 2-chlorobenzylamine with an appropriate azetidine precursor under controlled conditions. One common method involves the use of a copper-catalyzed multicomponent reaction of terminal alkynes, sulfonyl azides, and carbodiimides . Another approach is the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols .
Industrial Production Methods
Industrial production methods for this compound are generally based on scalable versions of the synthetic routes mentioned above. These methods are optimized for yield, purity, and cost-effectiveness, often involving continuous flow processes and advanced catalytic systems to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chlorophenyl)azetidine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding azetidine oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms, often involving the use of hydrogenation catalysts.
Substitution: The chlorine atom in the 2-chlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine oxides, while substitution reactions can produce a variety of functionalized azetidines with different substituents on the phenyl ring .
Scientific Research Applications
3-(2-Chlorophenyl)azetidine hydrochloride has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into its potential therapeutic effects, such as antimicrobial and anticancer properties, is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(2-Chlorophenyl)azetidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s azetidine ring and chlorophenyl group contribute to its binding affinity and specificity. These interactions can modulate biological pathways, leading to various physiological effects. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Azetidine: A simpler four-membered nitrogen-containing ring without the chlorophenyl group.
2-Chlorophenylaziridine: A three-membered nitrogen-containing ring with a chlorophenyl group.
3-Phenylazetidine: An azetidine ring with a phenyl group instead of a chlorophenyl group.
Uniqueness
3-(2-Chlorophenyl)azetidine hydrochloride is unique due to the presence of both the azetidine ring and the 2-chlorophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Biological Activity
3-(2-Chlorophenyl)azetidine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activities associated with this compound, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C9H11ClN·HCl. It features a four-membered nitrogen-containing heterocycle (azetidine) with a chlorophenyl group at the 3-position, which influences its reactivity and biological properties.
1. Antimicrobial Activity
Preliminary studies suggest that this compound exhibits significant antimicrobial properties. Research indicates that it may interact with specific enzymes or receptors involved in microbial growth, potentially leading to inhibition of bacterial proliferation.
- Case Study : In vitro tests have shown that compounds structurally similar to this compound demonstrate enhanced antibacterial activity, particularly against strains like Mycobacterium tuberculosis (Mtb). The presence of halogen substitutions on the phenyl ring appears to enhance activity, as seen in related compounds tested against Mtb .
2. Anticancer Activity
The compound has also been investigated for its anticancer potential. Initial findings suggest that it may inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
- Research Findings : A study evaluated several azetidine derivatives for their anticancer activities using the National Cancer Institute's guidelines. Compounds similar to this compound showed promising results against multiple cancer cell lines, including leukemia and breast cancer .
- Table 1: Anticancer Activity of Related Compounds
The biological activity of this compound may be attributed to its ability to modulate enzyme activity and receptor interactions:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism and proliferation, leading to reduced growth rates in microbial and cancer cells.
- Receptor Binding : It is hypothesized that the chlorophenyl group enhances binding affinity to specific receptors, influencing signaling pathways critical for cell survival and proliferation.
Ongoing Research and Future Directions
Research into the biological activities of this compound is ongoing. Current studies are focused on:
- Elucidating the precise mechanisms of action through detailed molecular docking studies.
- Evaluating the compound's pharmacokinetics and toxicity profiles.
- Exploring its potential as a lead compound in drug development for antimicrobial and anticancer therapies.
Properties
IUPAC Name |
3-(2-chlorophenyl)azetidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN.ClH/c10-9-4-2-1-3-8(9)7-5-11-6-7;/h1-4,7,11H,5-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYGFKASMPRRWJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=CC=CC=C2Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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